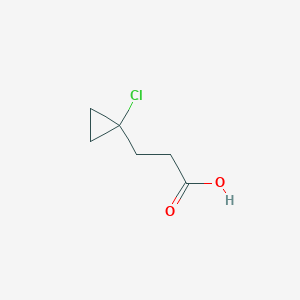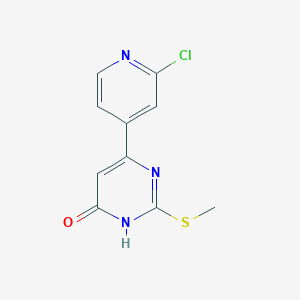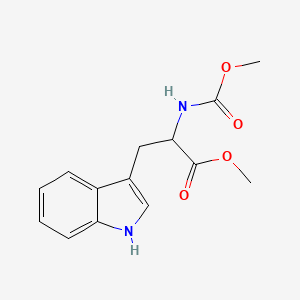![molecular formula C10H14O2 B13898998 2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol](/img/structure/B13898998.png)
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol is an organic compound with the molecular formula C9H12O2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a hydroxymethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol can be achieved through several methods. One common approach involves the reduction of 4-(Hydroxymethyl)-2-methylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of 4-(Hydroxymethyl)-2-methylbenzaldehyde using a palladium catalyst under high-pressure hydrogen gas. This method allows for the efficient production of the desired compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-[4-(Carboxymethyl)-2-methylphenyl]ethanol.
Reduction: 2-[4-(Methyl)-2-methylphenyl]ethanol.
Substitution: 2-[4-(Chloromethyl)-2-methylphenyl]ethanol.
Aplicaciones Científicas De Investigación
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol depends on its specific application. In biological systems, it may exert its effects through interactions with cellular targets such as enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
Comparación Con Compuestos Similares
2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol can be compared with other similar compounds, such as:
2-[4-(Hydroxymethyl)phenyl]ethanol: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.
4-(Hydroxymethyl)-2-methylbenzaldehyde: The aldehyde form of the compound, which can be reduced to this compound.
2-[4-(Chloromethyl)-2-methylphenyl]ethanol: A halogenated derivative that may have different reactivity and applications.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-[4-(hydroxymethyl)-2-methylphenyl]ethanol |
InChI |
InChI=1S/C10H14O2/c1-8-6-9(7-12)2-3-10(8)4-5-11/h2-3,6,11-12H,4-5,7H2,1H3 |
Clave InChI |
MYQCJPRBBIBPOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)CO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




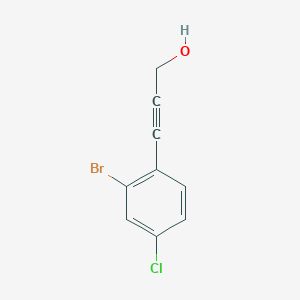


![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)
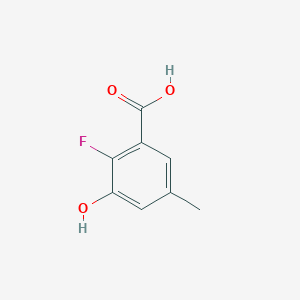
![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)


